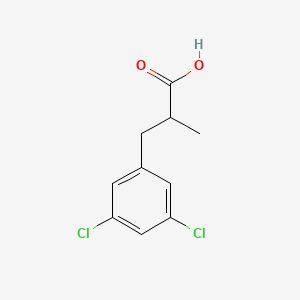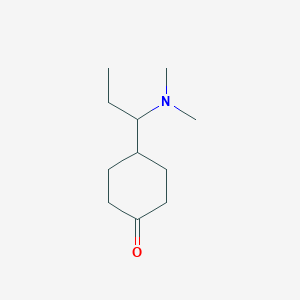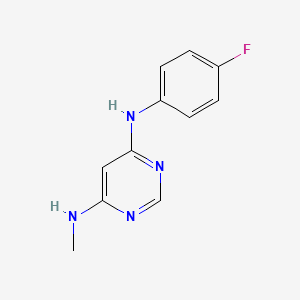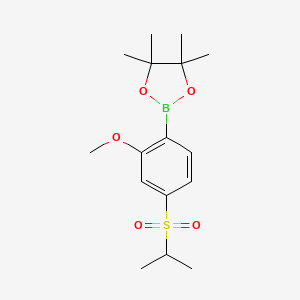
2-methoxy-3-propan-2-yloxypyridine
Vue d'ensemble
Description
2-methoxy-3-propan-2-yloxypyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted with an isopropoxy group at the third position and a methoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-propan-2-yloxypyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-3-propan-2-yloxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-methoxy-3-propan-2-yloxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-propan-2-yloxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: Lacks the isopropoxy group and has different chemical properties.
3-Isopropoxypyridine: Lacks the methoxy group and exhibits different reactivity.
2,3-Dimethoxypyridine: Contains two methoxy groups and has distinct chemical behavior.
Uniqueness
2-methoxy-3-propan-2-yloxypyridine is unique due to the presence of both isopropoxy and methoxy groups on the pyridine ring. This combination of substituents imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
2-methoxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-8-5-4-6-10-9(8)11-3/h4-7H,1-3H3 |
Clé InChI |
ZJUWTDRRLNBDCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(N=CC=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridazine,4-ethyl-3-[[2-(3-fluorophenyl)-1h-imidazol-1-yl]methyl]-6-(1-piperidinyl)-](/img/structure/B8458637.png)
![5-(1-methylcyclopropyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B8458644.png)




![1h-Pyrrolo[2,3-c]pyridine,2-benzoyl-1-(phenylsulfonyl)-](/img/structure/B8458695.png)
![Ethanethioic acid,s-(2-imidazo[1,5-a]pyrazin-3-ylethyl)ester](/img/structure/B8458707.png)

![methyl 3-[(2-chloroquinoline-4-carbonyl)amino]-2,4-dimethylbenzoate](/img/structure/B8458720.png)
